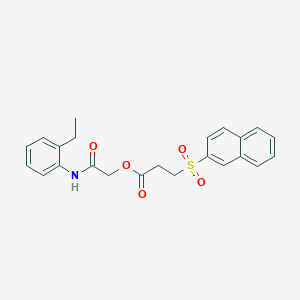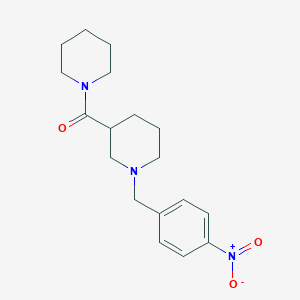![molecular formula C18H20BrClN2O3S B229523 1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229523.png)
1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a piperazine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and drug development.
Mechanism of Action
The exact mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, studies have suggested that the compound may act on various targets such as ion channels, receptors, and enzymes. The compound has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and seizures in animal models. The compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits potent pharmacological properties. However, the compound also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine. Some of the potential areas of research include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the potential therapeutic applications of the compound in the treatment of various diseases.
3. Development of more potent and selective analogs of the compound.
4. Study of the potential toxicity of the compound and its metabolites.
5. Investigation of the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
6. Development of new methods for the synthesis and purification of the compound.
Conclusion:
In conclusion, 1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been shown to exhibit various activities such as anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been studied for its potential application in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of the compound.
Synthesis Methods
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can be achieved using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-methoxybenzylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces the desired compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied extensively for its potential pharmacological properties. The compound has been shown to exhibit various activities such as anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been studied for its potential application in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
Molecular Formula |
C18H20BrClN2O3S |
|---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20BrClN2O3S/c1-25-18-7-2-15(19)12-14(18)13-21-8-10-22(11-9-21)26(23,24)17-5-3-16(20)4-6-17/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
WCSCHODGRDMPPT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)
![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)

methanone](/img/structure/B229470.png)
![(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229472.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229473.png)
![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)
![1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229477.png)